Methyl 2-amino-3,3-diphenylpropanoate
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Overview
Description
(S)-Methyl 2-amino-3,3-diphenylpropanoate is a chiral compound with significant applications in various fields of science and industry It is a derivative of 3,3-diphenylalanine, characterized by the presence of two phenyl groups attached to the alpha carbon of the amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3,3-diphenylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,3-diphenylpropanoic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Esterification: The final step involves the esterification of the amine with methanol in the presence of an acid catalyst to yield (S)-Methyl 2-amino-3,3-diphenylpropanoate.
Industrial Production Methods
In an industrial setting, the production of (S)-Methyl 2-amino-3,3-diphenylpropanoate may involve:
Large-Scale Amidation: Utilizing automated reactors for the amidation process to ensure consistency and efficiency.
Continuous Reduction: Employing continuous flow reactors for the reduction step to enhance yield and reduce reaction time.
Catalytic Esterification: Using heterogeneous acid catalysts in fixed-bed reactors for the esterification process to improve product purity and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3,3-diphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3,3-diphenylpropanoic acid.
Reduction: Formation of 2-amino-3,3-diphenylpropanol.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-3,3-diphenylpropanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3,3-diphenylpropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylalanine: A precursor to (S)-Methyl 2-amino-3,3-diphenylpropanoate with similar structural features.
2-Amino-3,3-diphenylpropanoic acid:
Uniqueness
(S)-Methyl 2-amino-3,3-diphenylpropanoate is unique due to its chiral nature and the presence of both amino and ester functional groups, making it a versatile intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
methyl 2-amino-3,3-diphenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(17)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQQSXXWLDXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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